molecular formula C8H16N2 B1323043 4-(Azetidin-1-YL)piperidine CAS No. 686298-29-3

4-(Azetidin-1-YL)piperidine

Cat. No.: B1323043
CAS No.: 686298-29-3
M. Wt: 140.23 g/mol
InChI Key: DDOFLXMWWKLMSZ-UHFFFAOYSA-N
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Description

4-(Azetidin-1-YL)piperidine is an organic compound that features a piperidine ring substituted with an azetidine group. This compound is notable for its unique structure, which combines the properties of both azetidine and piperidine, making it a valuable molecule in various fields of scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

4-(Azetidin-1-YL)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can act as a ligand for certain receptors, modulating their function and downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the Akt/mTOR signaling pathway, which is critical for cell growth and survival . It also impacts gene expression by altering the transcriptional activity of specific genes involved in metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro studies has revealed changes in cellular metabolism and function, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance certain physiological functions without causing toxicity . At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound can influence oxidative phosphorylation, impacting cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The localization of this compound within these tissues can influence its overall activity and function.

Subcellular Localization

This compound is localized to specific subcellular compartments, which can affect its activity and function. It has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound may undergo post-translational modifications that direct it to other organelles, such as the endoplasmic reticulum or nucleus, further modulating its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-YL)piperidine typically involves the reaction of 1-azetidinyl-4-bromobutane with piperidine. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the piperidine group. This reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide to facilitate the substitution process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-YL)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Azetidin-1-YL)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Azetidin-1-YL)piperidine is unique due to its combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(azetidin-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-6-10(7-1)8-2-4-9-5-3-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOFLXMWWKLMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631051
Record name 4-(Azetidin-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686298-29-3
Record name 4-(Azetidin-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.2 g (13.9 mmol) 4-azetidin-1-yl-1-benzyl-piperidine dissolved in 50 mL MeOH were hydrogenated in the autoclave in the presence of 0.5 g Pd/C (10%) at 50° C. and 3 bar hydrogen pressure until the calculated volume of hydrogen had been taken up. The catalyst was filtered off and the solvent was eliminated under reduced pressure.
Name
4-azetidin-1-yl-1-benzyl-piperidine
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (1.75 g, 8.88 mmol) in dichloroethane (80 mL) was added azetidine (0.6 g, 10.53 mmol) and the mixture was stirred at RT for 30 min. Sodium triacetoxyborohydride (3.9 g, 18.44 mmol) was added and the resulting solution was stirred at RT for 18 h. The reaction mixture was partitioned between water and DCM and the layers separated. The organic layer was extracted further with DCM and the combined aqueous layers were concentrated in vacuo. The resultant white semi-solid was suspended in DCM and a saturated aqueous solution of NaHCO3 was added. The layers were thoroughly mixed, the organic layer isolated and the aqueous layer further extracted with DCM. The combined organic layers were washed with brine, dried (Na2SO4) and concentrated in vacuo to give 4-azetidin-1-yl-piperidine-1-carboxylic acid tert-butyl ester as a white solid (2.0 g, 95%). BOC-deprotection of 4-azetidin-1-yl-piperidine-1-carboxylic acid tert-butyl ester (400 mg, 1.67 mmol) using TFA:DCM (1:4) gave the title compound as a yellow oil (185 mg, 79%)
Quantity
400 mg
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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